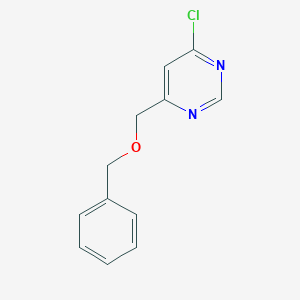

4-((Benzyloxy)methyl)-6-chloropyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(phenylmethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKBJRZXHSFACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697768 | |

| Record name | 4-[(Benzyloxy)methyl]-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914802-11-2 | |

| Record name | 4-[(Benzyloxy)methyl]-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 188539-38-0): A Versatile Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-((benzyloxy)methyl)-6-chloropyrimidine, a key heterocyclic building block for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, reactivity, and critical applications, particularly in the design and discovery of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that make this compound a valuable tool in medicinal chemistry.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often mimicking the purine bases of DNA and RNA, and its synthetic tractability. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

4-((Benzyloxy)methyl)-6-chloropyrimidine emerges as a particularly useful intermediate due to its bifunctional nature. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of substituents.[3] Concurrently, the benzyloxymethyl group at the 4-position provides a stable, yet readily cleavable, protecting group for a hydroxymethyl functionality, which can be a key pharmacophoric element or a point for further molecular elaboration.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 4-((benzyloxy)methyl)-6-chloropyrimidine is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 188539-38-0 | N/A |

| Molecular Formula | C₁₂H₁₁ClN₂O | [4] |

| Molecular Weight | 234.68 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water.[2] | N/A |

| Purity | Typically >95% (commercially available) | [5] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be envisioned as a regioselective nucleophilic substitution followed by a functional group interconversion.

Caption: Proposed synthetic workflow for 4-((benzyloxy)methyl)-6-chloropyrimidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-6-(hydroxymethyl)pyrimidine

This step involves the introduction of a hydroxymethyl group onto the pyrimidine ring. A plausible method is the reaction of 4,6-dichloropyrimidine with a suitable one-carbon synthon, such as a Grignard reagent derived from formaldehyde or a protected equivalent.

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of a suitable Grignard reagent, for example, one prepared from magnesium and paraformaldehyde (excess).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-6-(hydroxymethyl)pyrimidine.

Causality: The low temperature is crucial to control the reactivity of the Grignard reagent and favor monosubstitution. The use of a less reactive organometallic reagent could also be explored to improve selectivity.

Step 2: Benzyl Protection of the Hydroxymethyl Group

The hydroxyl group of the intermediate is then protected with a benzyl group to yield the final product.

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-chloro-6-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-((benzyloxy)methyl)-6-chloropyrimidine.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol, forming a sodium alkoxide. This alkoxide then acts as a nucleophile, displacing the bromide from benzyl bromide in a classic Williamson ether synthesis.

Reactivity and Synthetic Utility

The synthetic value of 4-((benzyloxy)methyl)-6-chloropyrimidine lies in the predictable and versatile reactivity of its chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, makes the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution.[5] This reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate.[6][7]

Caption: Generalized mechanism for the SNAr reaction on 4-((benzyloxy)methyl)-6-chloropyrimidine.

A wide range of nucleophiles can be employed to displace the chloride, including:

-

Amines: Primary and secondary amines react readily to form 6-aminopyrimidine derivatives. This is a common strategy in the synthesis of kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.[8][9]

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 6-alkoxy or 6-aryloxypyrimidine derivatives.

-

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

The reaction conditions for SNAr are typically mild, often requiring a base (e.g., diisopropylethylamine, potassium carbonate) and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) at elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, the chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C and C-N bonds, further expanding its synthetic utility.

Applications in Drug Discovery and Development

4-((Benzyloxy)methyl)-6-chloropyrimidine is a valuable building block for the synthesis of libraries of compounds for high-throughput screening and for the optimization of lead compounds in drug discovery programs. Its primary application lies in the development of kinase inhibitors.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[10] The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The 6-substituent, introduced via SNAr from the 6-chloro precursor, can be tailored to occupy the hydrophobic pocket of the ATP-binding site, while the 4-substituent can be modified to enhance potency and selectivity. The benzyloxymethyl group can be deprotected to reveal a hydroxymethyl group, which can form additional hydrogen bonds with the target protein or serve as a point for further derivatization to improve pharmacokinetic properties.

Caption: Workflow illustrating the use of 4-((benzyloxy)methyl)-6-chloropyrimidine in a kinase inhibitor drug discovery program.

Structure-Activity Relationship (SAR) Studies

The ease with which the 6-position can be modified makes this intermediate ideal for systematic SAR studies.[8] By synthesizing a series of analogs with different substituents at the 6-position, researchers can probe the steric and electronic requirements of the target's binding pocket, leading to a more rational design of potent and selective inhibitors.

Spectroscopic Characterization (Predicted)

| 1H NMR (Predicted) | 13C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.9 | H-2 (pyrimidine) |

| ~7.5 | H-5 (pyrimidine) |

| ~7.3-7.4 | Phenyl-H |

| ~4.8 | -CH₂-Ph |

| ~4.6 | -CH₂-O- |

Mass Spectrometry (Predicted): In a mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 234, with an isotopic peak (M+2)⁺ at m/z 236 with approximately one-third the intensity, characteristic of a monochlorinated compound. Common fragmentation patterns would likely involve the loss of the benzyl group or the entire benzyloxymethyl side chain.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-((benzyloxy)methyl)-6-chloropyrimidine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This information is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS before handling this compound.

Conclusion

4-((Benzyloxy)methyl)-6-chloropyrimidine is a highly valuable and versatile intermediate in the field of drug discovery. Its well-defined reactivity, particularly the facile nucleophilic aromatic substitution of the 6-chloro group, allows for the efficient construction of diverse molecular libraries. Its strategic design, incorporating a readily modifiable position and a protected functional group, makes it an ideal tool for the development of novel therapeutic agents, especially kinase inhibitors. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to fully leverage its potential in their drug discovery endeavors.

References

- Jain, A. K., & Sharma, S. (2021). Pyrimidine derivatives: A new versatile molecule in the drug development field, scope, and future aspects. Current Chemistry Letters, 10(4), 381-394.

- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Synthesis and biological activities of some pyrimidine derivatives: A review. Journal of Applied Pharmaceutical Science, 8(12), 153-165.

- Sigma-Aldrich. (2023). Safety Data Sheet. (This is a general reference to the type of information found in an SDS and not a specific document for this compound).

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-146.

- BenchChem. (n.d.). Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.

- ChemUniverse. (n.d.). 4-((BENZYLOXY)METHYL)-6-CHLOROPYRIMIDINE. Retrieved from a relevant ChemUniverse product page.

- Santa Cruz Biotechnology. (n.d.). 4-Benzyloxy-6-chloropyrimidine.

- BenchChem. (n.d.). 4-(Benzyloxy)-6-chloropyrimidine.

- Patel, R. V., et al. (2014). Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I. Bioorganic & Medicinal Chemistry Letters, 24(15), 3446-3449.

- ChemSpider. (n.d.). 4-((Benzyloxy)methyl)-6-chloropyrimidine. The Royal Society of Chemistry.

- PubChem. (n.d.). 4-((Benzyloxy)methyl)-6-chloropyrimidine.

- Google Patents. (n.d.).

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-146. [Link]

-

Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(12), 4807-4815. [Link]

- Terrier, F. (2013).

- Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. CN102516182B.

- Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine. CN102936224A.

- Google Patents. (n.d.).

- Google Patents. (n.d.). Method for synthesizing 2,4-diamino-6-chloropyrimidine. CN108047098A.

- Google Patents. (n.d.). Process for preparing 2-(secondary amino)-halogenopyrimidines. US3259623A.

- Google Patents. (n.d.). Pharmaceutical composition comprising 2,4-diamino-6-benzyloxy-s-triazine and inactivation of O6-alkylguanine-DNA-alkyltransferase. US6303604B1.

-

Norman, M. H., et al. (2008). Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I. Bioorganic & Medicinal Chemistry Letters, 18(20), 5618-5621. [Link]

-

Liu, Y., et al. (2019). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. Bioorganic Chemistry, 89, 102943. [Link]

-

Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15573. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. rsc.org [rsc.org]

- 3. 4-(Benzyloxy)-6-chloropyrimidine | 405930-65-6 | Benchchem [benchchem.com]

- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. US6303604B1 - Pharmaceutical composition comprising 2,4-diamino-6-benzyloxy-s-triazine and inactivation of O6-alkylguanine-DNA-alkyltransferase - Google Patents [patents.google.com]

- 8. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. govinfo.gov [govinfo.gov]

- 11. rsc.org [rsc.org]

The Strategic Intermediate: A Technical Guide to 4-((Benzyloxy)methyl)-6-chloropyrimidine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Scaffold in Modern Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of contemporary drug discovery, forming the structural core of a multitude of therapeutic agents. Its prevalence in nature, most notably as a key component of nucleobases, has established it as a "privileged scaffold" in medicinal chemistry. This inherent biological relevance, coupled with the synthetic tractability of the pyrimidine ring, has led to the development of a vast array of drugs targeting a wide range of diseases, from infectious agents to malignancies. Within this chemical space, halogenated pyrimidines serve as exceptionally versatile intermediates, with the chloro-substituted variants being paramount due to their predictable reactivity and commercial availability.

This guide focuses on a specific, yet highly strategic, building block: 4-((benzyloxy)methyl)-6-chloropyrimidine . This molecule is distinguished by two key functional groups that impart orthogonal reactivity: a labile chlorine atom at the 6-position, primed for nucleophilic displacement, and a benzyloxymethyl group at the 4-position, which can be chemically manipulated or serve as a crucial interacting moiety in a final drug candidate. This unique combination makes it a valuable precursor in the synthesis of complex, polysubstituted pyrimidines, particularly in the realm of kinase inhibitors. This document will provide a comprehensive overview of its synthesis, characterization, and application, underpinned by mechanistic insights and practical, field-proven protocols.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture and properties of 4-((benzyloxy)methyl)-6-chloropyrimidine is fundamental to its effective utilization.

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClN₂O |

| Molecular Weight | 234.69 g/mol |

| CAS Number | 914802-11-2[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

It is critical to distinguish this compound from its isomer, 4-(benzyloxy)-6-chloropyrimidine (CAS No. 405930-65-6), where the benzyloxy group is directly attached to the pyrimidine ring.[2] The methylene spacer in 4-((benzyloxy)methyl)-6-chloropyrimidine introduces greater conformational flexibility and alters the electronic properties of the pyrimidine ring, which can be strategically exploited in drug design.

Synthesis and Purification: A Practical Approach

The synthesis of 4-((benzyloxy)methyl)-6-chloropyrimidine is typically achieved through a nucleophilic substitution reaction. While multiple routes can be envisaged, a common and efficient method involves the reaction of a dichlorinated pyrimidine precursor with benzyl alcohol.

Recommended Synthetic Protocol

This protocol outlines a reliable method for the preparation of 4-((benzyloxy)methyl)-6-chloropyrimidine from a suitable starting material.

Starting Material: 4-Chloro-6-(chloromethyl)pyrimidine or a related activated precursor.

Reagents and Solvents:

-

Benzyl alcohol

-

A suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium benzoxide.

-

Cool the mixture back to 0 °C and add a solution of 4-chloro-6-(chloromethyl)pyrimidine in anhydrous DMF dropwise.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-((benzyloxy)methyl)-6-chloropyrimidine as a solid.

Structural Characterization: Ensuring Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the synthesized 4-((benzyloxy)methyl)-6-chloropyrimidine before its use in subsequent reactions. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | s | 1H | H-2 (pyrimidine ring) |

| ~7.40 - 7.25 | m | 5H | Phenyl protons |

| ~7.20 | s | 1H | H-5 (pyrimidine ring) |

| ~4.65 | s | 2H | -O-CH₂ -Ph |

| ~4.50 | s | 2H | Pyrimidine-CH₂ -O- |

Expected ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-4 (pyrimidine ring) |

| ~161.5 | C-6 (pyrimidine ring) |

| ~158.0 | C-2 (pyrimidine ring) |

| ~137.5 | Quaternary Phenyl Carbon |

| ~128.5 | Phenyl Carbons |

| ~128.0 | Phenyl Carbons |

| ~127.8 | Phenyl Carbons |

| ~118.0 | C-5 (pyrimidine ring) |

| ~73.0 | -O-CH₂ -Ph |

| ~68.0 | Pyrimidine-CH₂ -O- |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation information to further support the structure.

Expected Mass Spectrum Data (Electrospray Ionization, ESI+):

-

[M+H]⁺: m/z ~235.06

-

[M+Na]⁺: m/z ~257.04

A characteristic fragmentation pattern would involve the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxymethyl group.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-((benzyloxy)methyl)-6-chloropyrimidine stems from the high reactivity of the C-6 chlorine atom towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C-6 position for attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The general mechanism for the SNAr reaction at the C-6 position is depicted below. This reaction is highly efficient for introducing a variety of substituents, which is a key strategy in the construction of libraries of potential drug candidates.

Caption: Generalized SNAr mechanism at the C-6 position.

Common Nucleophiles and Reaction Conditions:

-

Amines: Reactions with primary and secondary amines are widespread in the synthesis of kinase inhibitors.[3] These reactions are typically carried out in a polar solvent like isopropanol or DMF, often with the addition of a base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Thiols: Thiolates are excellent nucleophiles and react readily with 4-((benzyloxy)methyl)-6-chloropyrimidine to form thioethers.

-

Alcohols: Alkoxides, generated from alcohols and a strong base, can displace the chloride to form ethers.

Application in the Synthesis of Kinase Inhibitors

The 4-amino-6-substituted pyrimidine motif is a common feature in a number of potent and selective kinase inhibitors. 4-((benzyloxy)methyl)-6-chloropyrimidine is an ideal starting material for accessing these scaffolds. For example, it can be used in the synthesis of analogues of dual EGFR/HER2 inhibitors.[4] The general synthetic strategy is outlined below.

Caption: Synthetic workflow for kinase inhibitor development.

Experimental Protocol: Synthesis of a 4-Anilino-6-((benzyloxy)methyl)pyrimidine Intermediate

Reagents and Solvents:

-

4-((Benzyloxy)methyl)-6-chloropyrimidine

-

Substituted aniline (e.g., 3-ethynylaniline)

-

Diisopropylethylamine (DIPEA)

-

2-Propanol

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-((benzyloxy)methyl)-6-chloropyrimidine in 2-propanol, add the substituted aniline and DIPEA.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-anilino-6-((benzyloxy)methyl)pyrimidine intermediate.

Conclusion: A Versatile Tool for Drug Discovery

4-((Benzyloxy)methyl)-6-chloropyrimidine is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in SNAr reactions, allows for the controlled and predictable introduction of a wide range of functional groups. This makes it an ideal scaffold for the construction of compound libraries for high-throughput screening and a key building block in the targeted synthesis of kinase inhibitors and other potential therapeutic agents. The protocols and characterization data provided in this guide offer a solid foundation for the successful application of this strategic intermediate in drug discovery and development programs.

References

-

ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

- Arkat USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). 4-(Benzyloxymethyl)-6-chloropyrimidine. Retrieved from [Link]

- Krasavin, M., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5722.

- Preprints.org. (2023).

- Ahamad, T., et al. (2024). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 1-26.

- de Oliveira, C. M. A., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2465.

- Ali, M. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1349.

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

- El-Damasy, A. K., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 13(1), 16868.

- Smaill, J. B., et al. (2007). 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 17(17), 4947-4954.

-

IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

- Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

- 1. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

An In-depth Technical Guide to the Synthesis of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Foreword: The Strategic Importance of the Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] As a fundamental component of nucleic acids, pyrimidine derivatives possess an inherent biocompatibility that makes them exceptional candidates for therapeutic agents.[1] Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles. This has led to the development of numerous FDA-approved drugs for a variety of indications, including cancer, viral infections, and inflammatory diseases.[1][2] The continued exploration of novel pyrimidine-based molecules remains a vibrant and promising area of research in the quest for new and more effective treatments.[1][4] This guide provides a detailed technical overview of the synthesis of 4-((benzyloxy)methyl)-6-chloropyrimidine, a valuable intermediate for the development of next-generation therapeutics.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-((benzyloxy)methyl)-6-chloropyrimidine can be approached through a logical retrosynthetic pathway. The target molecule features a chlorine atom at the 6-position, which is a common reactive handle for introducing further chemical diversity via nucleophilic substitution or cross-coupling reactions. The benzyloxymethyl group at the 4-position serves as a protected hydroxymethyl moiety.

A plausible and efficient synthetic strategy involves a two-step sequence starting from a readily accessible precursor, 4-(hydroxymethyl)-6-hydroxypyrimidine. This approach consists of:

-

Selective benzylation of the primary alcohol in 4-(hydroxymethyl)-6-hydroxypyrimidine to yield the key intermediate, 4-((benzyloxy)methyl)-6-hydroxypyrimidine.

-

Chlorination of the hydroxyl group at the 6-position of the pyrimidine ring to afford the final product, 4-((benzyloxy)methyl)-6-chloropyrimidine.

This strategy is advantageous as it utilizes common and well-established chemical transformations, ensuring a reliable and scalable synthesis.

Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of 4-((Benzyloxy)methyl)-6-hydroxypyrimidine

The initial step focuses on the selective protection of the primary alcohol of 4-(hydroxymethyl)-6-hydroxypyrimidine. The synthesis of the starting material, 4-(hydroxymethyl)-6-hydroxypyrimidine, can be achieved through the condensation of an appropriate three-carbon building block with formamide, a common method for constructing the pyrimidine ring.

Protocol for the Synthesis of 4-(Hydroxymethyl)-6-hydroxypyrimidine (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere.

-

Addition of Reagents: To this solution, add ethyl 3-hydroxypropionate (1.0 equivalent) and formamide (2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash with cold methanol, and dry under vacuum to yield 4-(hydroxymethyl)-6-hydroxypyrimidine.

Protocol for the Benzylation of 4-(Hydroxymethyl)-6-hydroxypyrimidine:

The selective benzylation of the primary alcohol can be achieved using benzyl bromide in the presence of a suitable base.

-

Reaction Setup: Suspend 4-(hydroxymethyl)-6-hydroxypyrimidine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base and Reagent: Add a non-nucleophilic base, such as potassium carbonate (1.2 equivalents), to the suspension. Stir the mixture for 15-20 minutes at room temperature. Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-((benzyloxy)methyl)-6-hydroxypyrimidine.

Step 2: Synthesis of 4-((Benzyloxy)methyl)-6-chloropyrimidine

The final step involves the conversion of the hydroxyl group at the 6-position of the pyrimidine ring to a chlorine atom. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.

Protocol for the Chlorination of 4-((Benzyloxy)methyl)-6-hydroxypyrimidine:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 4-((benzyloxy)methyl)-6-hydroxypyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) while keeping the temperature low. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-((benzyloxy)methyl)-6-chloropyrimidine.

Characterization Data (Predicted)

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Key Signals (δ, ppm) | Expected ¹³C NMR Key Signals (δ, ppm) |

| 4-((Benzyloxy)methyl)-6-hydroxypyrimidine | C₁₁H₁₀N₂O₂ | 202.21 | ~4.5 (s, 2H, -CH₂-O-), ~5.0 (s, 2H, Ar-CH₂-), 7.2-7.4 (m, 5H, Ar-H), ~8.0 (s, 1H, pyrimidine-H), ~8.5 (s, 1H, pyrimidine-H) | ~65 (-CH₂-O-), ~70 (Ar-CH₂-), 127-129 (Ar-C), ~137 (Ar-C), ~150-165 (pyrimidine-C) |

| 4-((Benzyloxy)methyl)-6-chloropyrimidine | C₁₁H₉ClN₂O | 220.66 | ~4.6 (s, 2H, -CH₂-O-), ~5.1 (s, 2H, Ar-CH₂-), 7.3-7.5 (m, 5H, Ar-H), ~8.2 (s, 1H, pyrimidine-H), ~8.7 (s, 1H, pyrimidine-H) | ~68 (-CH₂-O-), ~72 (Ar-CH₂-), 128-130 (Ar-C), ~136 (Ar-C), ~155-170 (pyrimidine-C) |

Mass Spectrometry: The mass spectrum of 4-((benzyloxy)methyl)-6-chloropyrimidine is expected to show a molecular ion peak (M⁺) at m/z 220, along with a characteristic M+2 peak at m/z 222 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Mechanistic Insights

The key transformations in this synthesis are mechanistically well-understood.

-

Benzylation: The benzylation of the primary alcohol proceeds via a standard Williamson ether synthesis mechanism. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide in an Sₙ2 reaction.

-

Chlorination: The chlorination of the 6-hydroxypyrimidine with POCl₃ is a nucleophilic substitution reaction on the pyrimidine ring. The hydroxyl group is first converted into a better leaving group by reaction with POCl₃. The chloride ion then acts as a nucleophile, attacking the carbon atom at the 6-position and displacing the activated oxygen species.

Alternative Synthetic Strategies

An alternative approach to the synthesis of 4-((benzyloxy)methyl)-6-chloropyrimidine could involve starting from a commercially available dichloropyrimidine, such as 4,6-dichloropyrimidine. This strategy would rely on the selective nucleophilic substitution of one of the chlorine atoms.

-

Selective Substitution: The reaction of 4,6-dichloropyrimidine with a suitable benzyloxymethyl nucleophile could potentially yield the desired product. However, achieving monosubstitution over disubstitution can be challenging and often requires careful control of reaction conditions such as stoichiometry, temperature, and solvent. The inherent reactivity of the C4 and C6 positions of the pyrimidine ring would need to be considered to ensure the desired regioselectivity.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for 4-((benzyloxy)methyl)-6-chloropyrimidine.

Conclusion

The synthesis of 4-((benzyloxy)methyl)-6-chloropyrimidine presented in this guide offers a reliable and efficient route to a valuable building block for drug discovery. The outlined protocols are based on well-established and robust chemical transformations, ensuring their applicability in a research and development setting. The strategic use of a benzyl protecting group and a standard chlorination procedure provides a clear and logical pathway to the target molecule. Further optimization of reaction conditions may be necessary to maximize yields and purity on a larger scale. The versatility of the final product, with its reactive chlorine handle, opens up numerous possibilities for the synthesis of diverse libraries of pyrimidine derivatives for biological screening.

References

- Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & Clinical Pharmacology & Toxicology, 129(5), 349-384.

- Tiwari, R. K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438.

- Abdelgawad, M. A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Pharmacy Research, 5(2), 116-133.

- El-Gazzar, A. R., et al. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 19(9), 13686-13702.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-16.

- Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1088.

- Bayer AG. (2002). Process for preparing 4,6-dihydroxypyrimidine (DHP). U.S.

- BASF AG. (1998). Process for the preparation of 4, 6- dihydroxypyrimidine. U.S.

-

Eureka. (n.d.). Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. Retrieved from [Link]

- Ciba-Geigy Corporation. (1976). Process for the production of 2-alkyl or 2-cycloalkyl-4-methyl-6-hydroxypyrimidines. U.S.

- BenchChem. (2025). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.

- Zeneca Limited. (1997). Process for making 4,6-dihydroxypyrimidine. WO 1997/044327 A1.

- Sumitomo Chemical Company, Limited. (1989). Process for preparing 4-hydroxypyrimidine. EP 0 326 389 B1.

- Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 80(12), 1525-1535.

- Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 17(40), 3535-3536.

- Wang, X., et al. (2012). [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione]. Zhongguo Yi Yao Gong Ye Za Zhi, 43(1), 1-4.

- Gassman, P. G., & van Bergen, T. J. (1974). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 54, 91.

- Suven Life Sciences Limited. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. EP 2 426 105 A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patents.justia.com [patents.justia.com]

- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. eureka.patsnap.com [eureka.patsnap.com]

- 8. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-((Benzyloxy)methyl)-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((Benzyloxy)methyl)-6-chloropyrimidine is a disubstituted pyrimidine that, while recognized for its utility as a synthetic intermediate in medicinal chemistry, remains largely uncharacterized in terms of its specific biological mechanism of action. The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active agents, known to interact with a wide range of molecular targets. This technical guide provides a comprehensive framework for investigating the potential mechanism of action of 4-((Benzyloxy)methyl)-6-chloropyrimidine. By leveraging the known biological activities of structurally related pyrimidine derivatives, we will explore hypothesized mechanisms and present detailed experimental protocols to systematically elucidate its molecular targets and affected signaling pathways. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of this and similar pyrimidine-based compounds.

Introduction: The Pyrimidine Scaffold and the Subject Compound

The pyrimidine ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to mimic the endogenous purine and pyrimidine bases of nucleic acids and to interact with a diverse array of biological targets through various non-covalent interactions. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, enzyme inhibition, anticancer, and anti-inflammatory effects.[2][3][4]

4-((Benzyloxy)methyl)-6-chloropyrimidine (Figure 1) is a synthetic organic compound characterized by a central pyrimidine ring with a benzyloxymethyl group at the 4-position and a reactive chlorine atom at the 6-position.[5] The chlorine atom serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups to build more complex molecules.[1] While its synthetic utility is established, the intrinsic biological activity and specific mechanism of action of 4-((Benzyloxy)methyl)-6-chloropyrimidine have not been reported in the scientific literature. This guide, therefore, aims to provide a logical framework for its investigation based on the established pharmacology of the broader pyrimidine class.

Figure 1: Chemical Structure of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Hypothesized Mechanisms of Action: An Evidence-Based Approach

Given the lack of direct mechanistic data for 4-((Benzyloxy)methyl)-6-chloropyrimidine, we can formulate hypotheses based on the well-documented activities of other substituted pyrimidines. The following sections outline potential enzyme classes and pathways that this compound may target.

Enzyme Inhibition: A Prominent Feature of Pyrimidine Derivatives

The pyrimidine scaffold is a common feature in a multitude of enzyme inhibitors.[2] The inhibitory potential of novel pyrimidine derivatives has been explored against various enzymes implicated in diseases such as cancer, Alzheimer's, and diabetes.[3]

-

Kinase Inhibition: Many pyrimidine-based compounds are potent kinase inhibitors. For instance, Ibrutinib, a Bruton's Tyrosine Kinase (BTK) inhibitor, features a pyrimidine core and is used in the treatment of B-cell malignancies.[2] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.

-

Metabolic Enzyme Inhibition: Pyrimidine derivatives have been shown to inhibit key metabolic enzymes. Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, is a target for some pyrimidine-based inhibitors.[2] Additionally, studies have demonstrated the inhibitory effects of pyrimidine derivatives on enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR).[3]

-

Glutathione Reductase Inhibition: Recent studies have investigated the inhibitory effects of pyrimidine derivatives on glutathione reductase (GR), an important enzyme in cancer treatment.[6][7] The presence of amino and chloro groups on the pyrimidine ring was found to contribute to effective inhibition.[6]

-

Lipoxygenase (LOX) Inhibition: Certain pyrimidine derivatives have been identified as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways.[4]

The inhibitory potencies of some representative pyrimidine-based inhibitors against their respective enzyme targets are summarized in Table 1.

| Table 1: Inhibitory Potency of Representative Pyrimidine-Based Compounds | |||

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | - |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | - |

| Pyrimidine Derivative Example 1 | Carbonic Anhydrase I (hCA I) | - | 39.16 ± 7.70 |

| Pyrimidine Derivative Example 2 | Carbonic Anhydrase II (hCA II) | - | 18.21 ± 3.66 |

| Pyrimidine Derivative Example 3 | Acetylcholinesterase (AChE) | - | 33.15 ± 4.85 |

| Pyrimidine Derivative Example 4 | Butyrylcholinesterase (BChE) | - | 31.96 ± 8.24 |

| Pyrimidine Derivative Example 5 | α-Glycosidase | - | 17.37 ± 1.11 |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | - | 979 ± 230 |

| Pyrimidine Derivative 2a | Lipoxygenase (LOX) | 42,000 | - |

Data compiled from multiple sources.[2][3][4][6]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of 4-((Benzyloxy)methyl)-6-chloropyrimidine, a multi-pronged approach is recommended, starting with broad screening and progressing to more specific target validation.

Initial In Vitro Screening: A Broad Net Approach

The first step is to perform a broad in vitro screening to identify potential biological activities.

Diagram 1: Initial in vitro screening workflow.

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the target enzyme to wells containing serial dilutions of 4-((benzyloxy)methyl)-6-chloropyrimidine. Include a control with no inhibitor. Incubate the mixture for 15-30 minutes at a constant temperature to allow for inhibitor binding.[2]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.[2]

-

Kinetic Measurement: Immediately measure the change in a detectable signal (e.g., absorbance, fluorescence) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Target Identification and Validation

Once initial hits are identified, the next phase focuses on confirming the direct interaction between the compound and its putative target.

Diagram 2: Workflow for target identification and validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 4-((benzyloxy)methyl)-6-chloropyrimidine or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis: Lyse the cells to release their protein content.

-

Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Pathway Analysis and Downstream Effects

After validating the direct target, it is crucial to understand the downstream consequences of this interaction on cellular signaling pathways.

Diagram 3: Investigating downstream signaling pathways.

Conclusion and Future Directions

While the specific mechanism of action of 4-((Benzyloxy)methyl)-6-chloropyrimidine remains to be elucidated, its pyrimidine core suggests a high potential for biological activity, most likely through enzyme inhibition. The presented framework provides a systematic and robust approach to unraveling its mechanism of action. By employing a combination of broad in vitro screening, target validation techniques, and downstream pathway analysis, researchers can effectively characterize the pharmacological profile of this compound. The insights gained from such studies will not only illuminate the therapeutic potential of 4-((Benzyloxy)methyl)-6-chloropyrimidine but also contribute to the broader understanding of pyrimidine-based compounds in drug discovery. Future research should focus on executing these proposed experimental workflows to identify and validate its molecular targets, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- BenchChem. (n.d.). Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds.

- Cikrikcioglu, M., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Archiv der Pharmazie, e2300634.

- Demir, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology.

- Demir, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers.

- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- BenchChem. (n.d.). 4-(Benzyloxy)-6-chloropyrimidine.

- Chemical-Suppliers. (n.d.). 4-(Benzyloxymethyl)-6-chloropyrimidine.

Sources

- 1. 4-(Benzyloxy)-6-chloropyrimidine | 405930-65-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-(Benzyloxymethyl)-6-chloropyrimidine | CAS 914802-11-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. juniperpublishers.com [juniperpublishers.com]

Spectroscopic Characterization of 4-((Benzyloxy)methyl)-6-chloropyrimidine

An In-Depth Technical Guide

Introduction

4-((Benzyloxy)methyl)-6-chloropyrimidine is a key heterocyclic intermediate in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloropyrimidine core and a versatile benzyloxymethyl side chain, makes it a valuable building block for synthesizing a diverse range of complex molecular architectures. The unequivocal confirmation of its structure is paramount for ensuring the integrity and reproducibility of subsequent synthetic steps and for meeting stringent quality control standards in pharmaceutical research.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-((Benzyloxy)methyl)-6-chloropyrimidine. The interpretation herein is grounded in fundamental spectroscopic principles and comparative data from related chloropyrimidine and benzylic structures.[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with a detailed reference for the identification and characterization of this important compound.

Molecular Structure and Spectroscopic Implications

The structure of 4-((benzyloxy)methyl)-6-chloropyrimidine contains several distinct chemical environments that give rise to a unique and predictable spectroscopic fingerprint. Understanding these features is the first step in interpreting the spectral data.

-

Pyrimidine Ring : A heteroaromatic system with two nitrogen atoms, which are electron-withdrawing and significantly influence the chemical shifts of the ring protons and carbons. The presence of a chlorine atom further deshields adjacent nuclei.

-

Benzyloxymethyl Group : This group consists of a phenyl ring, a benzylic methylene group (-O-CH₂-Ph), and a methylene bridge (-CH₂-O-). Each set of protons and carbons has a characteristic chemical shift range influenced by proximity to the oxygen atom and the aromatic systems.[5][6][7]

Below is the molecular structure with atom numbering used for the subsequent NMR assignments.

Caption: Molecular structure of 4-((benzyloxy)methyl)-6-chloropyrimidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-((benzyloxy)methyl)-6-chloropyrimidine, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis

The proton NMR spectrum is predicted to show five distinct signals corresponding to the two pyrimidine protons, the two methylene groups, and the phenyl group protons.

-

Pyrimidine Protons (H2, H5) : The proton at the C2 position (H2) is expected to appear as a singlet at the most downfield region of the spectrum (δ ≈ 8.9-9.1 ppm). Its significant deshielding is due to the inductive effect of the two adjacent nitrogen atoms. The proton at the C5 position (H5) is also a singlet and is expected around δ ≈ 7.4-7.6 ppm, deshielded by the adjacent nitrogen and the chlorine atom. The chemical shifts of protons on similar chloropyrimidine systems provide a strong basis for these assignments.[8][9]

-

Phenyl Protons (H11-H15) : The five protons of the monosubstituted benzene ring are expected to appear as a multiplet in the aromatic region, typically between δ ≈ 7.2-7.4 ppm.[5][10]

-

Benzylic Protons (H9) : The two protons of the benzylic methylene group (-O-CH₂-Ph) are chemically equivalent and should appear as a sharp singlet around δ ≈ 4.7-4.9 ppm. Their chemical shift is influenced by the adjacent oxygen and the magnetic anisotropy of the phenyl ring.[7][11]

-

Methylene Bridge Protons (H7) : The two protons of the methylene group attached to the pyrimidine ring (-Pyr-CH₂-O-) are also equivalent and will appear as a singlet. They are expected to resonate around δ ≈ 4.6-4.8 ppm, influenced by the deshielding effects of both the pyrimidine ring and the adjacent ether oxygen.[6]

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, as C11/C15 and C12/C14 of the phenyl ring are equivalent by symmetry.

-

Pyrimidine Carbons (C2, C4, C5, C6) : The carbon atoms of the pyrimidine ring are significantly deshielded. C2, situated between two nitrogens, is expected at δ ≈ 160-162 ppm. C4 and C6, being attached to nitrogen and an electronegative substituent (benzyloxymethyl or chlorine), are predicted in the δ ≈ 168-172 ppm and δ ≈ 162-164 ppm ranges, respectively. The C5 carbon, bonded to a proton, is expected to be the most upfield of the ring carbons, around δ ≈ 118-120 ppm.

-

Phenyl Carbons (C10-C15) : The ipso-carbon (C10) attached to the methylene group is expected around δ ≈ 136-138 ppm. The other aromatic carbons (C11-C15) will appear in the typical aromatic region of δ ≈ 127-129 ppm.[12][13]

-

Aliphatic Carbons (C7, C9) : The benzylic carbon (C9) is expected around δ ≈ 72-74 ppm, while the methylene carbon attached to the pyrimidine ring (C7) should appear at a similar chemical shift, around δ ≈ 70-72 ppm, due to the influence of the adjacent oxygen and aromatic systems.

Predicted NMR Data Summary

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H2 | δ 8.9-9.1 ppm (s, 1H) | - |

| C2 | - | δ 160-162 ppm |

| C4 | - | δ 168-172 ppm |

| H5 | δ 7.4-7.6 ppm (s, 1H) | - |

| C5 | - | δ 118-120 ppm |

| C6 | - | δ 162-164 ppm |

| H7 | δ 4.6-4.8 ppm (s, 2H) | - |

| C7 | - | δ 70-72 ppm |

| H9 | δ 4.7-4.9 ppm (s, 2H) | - |

| C9 | - | δ 72-74 ppm |

| H11-H15 | δ 7.2-7.4 ppm (m, 5H) | - |

| C10 | - | δ 136-138 ppm |

| C11-C15 | - | δ 127-129 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by probing their vibrational frequencies. The IR spectrum of 4-((benzyloxy)methyl)-6-chloropyrimidine is expected to display several characteristic absorption bands.

Interpretation of Key Absorption Bands

-

Aromatic C-H Stretching : Aromatic C-H stretches from both the pyrimidine and benzene rings are expected to appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[14][15]

-

Aliphatic C-H Stretching : The C-H stretching vibrations of the two methylene groups are expected to appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C and C=N Stretching : The stretching vibrations of the C=C and C=N bonds within the pyrimidine and benzene rings will produce a series of characteristic sharp peaks in the 1450-1600 cm⁻¹ region.[15][16] The presence of multiple bands in this region is highly indicative of an aromatic structure.[14]

-

C-O Stretching : The C-O-C ether linkage will give rise to a strong, characteristic stretching band in the 1050-1150 cm⁻¹ region.

-

C-Cl Stretching : The vibration of the C-Cl bond is expected to produce a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.[17]

Predicted IR Data Summary

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3100 | C-H Stretch | Aromatic (Pyrimidine, Phenyl) |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1450-1600 | C=N and C=C Ring Stretching | Pyrimidine, Phenyl Rings |

| 1050-1150 | C-O Stretch | Ether (C-O-C) |

| 600-800 | C-Cl Stretch | Chloro-substituent |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues derived from its fragmentation pattern.

Molecular Ion and Fragmentation Pathway

The molecular formula for 4-((benzyloxy)methyl)-6-chloropyrimidine is C₁₁H₉ClN₂O, with a monoisotopic mass of approximately 232.04 g/mol .[18]

-

Molecular Ion (M⁺) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 232. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z 234 with an intensity of approximately one-third that of the M⁺ peak.[1] This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation : The molecule is expected to fragment via several predictable pathways. The most prominent fragmentation is the cleavage of the benzylic C-O bond or the C-C bond between the methylene and phenyl groups, leading to the highly stable tropylium cation.

A proposed fragmentation pathway is illustrated below:

Caption: Proposed key fragmentation pathways for 4-((benzyloxy)methyl)-6-chloropyrimidine.

-

m/z 91 : This peak, corresponding to the [C₇H₇]⁺ ion (tropylium cation), is often the base peak in the mass spectra of benzyl-containing compounds and is a strong indicator of the benzyloxy moiety.

-

m/z 125/127 : Loss of the benzyloxy radical (•OCH₂Ph) would result in a fragment ion corresponding to the [4-(methyl)-6-chloropyrimidine]⁺ cation radical.

-

m/z 141/143 : Loss of the benzyl radical (•CH₂Ph) would result in a fragment corresponding to the [4-(hydroxymethyl)-6-chloropyrimidine]⁺ cation.

General fragmentation patterns of the pyrimidine ring, such as the loss of HCN, may also be observed.[19][20]

Predicted MS Data Summary

| m/z (Predicted) | Proposed Fragment Ion | Notes |

| 232/234 | [C₁₁H₉ClN₂O]⁺˙ (Molecular Ion) | Isotopic pattern (3:1 ratio) confirms one Cl atom |

| 141/143 | [C₅H₅ClN₂O]⁺ | Loss of benzyl radical |

| 125/127 | [C₅H₄ClN₂]⁺˙ | Loss of benzyloxy radical |

| 91 | [C₇H₇]⁺ | Tropylium cation; often the base peak |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These protocols represent a self-validating system for the characterization of the title compound.[1][8]

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of purified 4-((benzyloxy)methyl)-6-chloropyrimidine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup : Use a spectrometer operating at a minimum of 300 MHz for ¹H NMR. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum using a 90° pulse. Set an appropriate spectral width, acquisition time (~3-4 seconds), and a relaxation delay of at least 2 seconds to ensure accurate integration.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. An increased number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Use a relaxation delay of 2-5 seconds.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the dry, purified compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar. Press the resulting powder into a thin, transparent pellet using a hydraulic press.[8]

-

Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection : Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. Electron Ionization (EI) is a suitable method for this relatively volatile and stable molecule.[1]

-

Data Acquisition : Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Spectrum Collection : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-350 amu) to observe the molecular ion and key fragments.

Conclusion

The structural identity and purity of 4-((benzyloxy)methyl)-6-chloropyrimidine can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum provides a definitive proton count and connectivity map, while the ¹³C NMR confirms the carbon skeleton. IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition through its characteristic molecular ion and fragmentation patterns. The data and interpretations presented in this guide serve as a robust reference for researchers, ensuring confidence in the use of this versatile intermediate for advanced chemical synthesis.

References

- Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available at: [Link]

- A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. Benchchem.

- Supporting Information for scientific publication. ScienceOpen.

- NMR Chart. University of California, Los Angeles.

-

Singh, V. K., & Singh, R. A. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 57-67. Available at: [Link]

- NMR Chemical Shifts. University of Wisconsin-Madison.

- Ferreira da Silva, F., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(34), 19079-19090.

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry.

-

Proton NMR Chemical Shifts. California State University Stanislaus. Available at: [Link]

- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide. Benchchem.

- Supporting Information for scientific publication. Royal Society of Chemistry.

-

Benzene and proton in 1H NMR. Chemistry Stack Exchange. Available at: [Link]

- Explain the relative chemical shifts of the benzene ring protons. Pearson.

-

At what frequency is a C=C bond or aromatic CC bond observed in IR spectroscopy? Brainly.com. Available at: [Link]

-

Infrared 7 Aromatics. YouTube. Available at: [Link]

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

- IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder.

- Spectroscopy of Aromatic Compounds. OpenStax.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Supporting Information for scientific publication. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 10. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 4-Methoxybenzylamine(2393-23-9) 13C NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. brainly.com [brainly.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. scbt.com [scbt.com]

- 19. sphinxsai.com [sphinxsai.com]

- 20. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to the Biological Activity Screening of 4-((Benzyloxy)methyl)-6-chloropyrimidine

Abstract

This guide provides a comprehensive framework for the biological activity screening of 4-((benzyloxy)methyl)-6-chloropyrimidine. While this specific molecule is often documented as a synthetic intermediate, its core pyrimidine structure is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1][2][3] This document outlines a strategic, multi-tiered screening approach to elucidate its potential therapeutic activities. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and offer insights into data interpretation and hit validation. The methodologies described are grounded in established principles of drug discovery and are designed to be adaptable for researchers in academic and industrial settings.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of natural molecules like nucleic acids and vitamin B1.[2][3] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The versatility of the pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[6][7]

The subject of this guide, 4-((benzyloxy)methyl)-6-chloropyrimidine, possesses key reactive sites—notably the chloro group at the 6-position—that make it an ideal starting point for the synthesis of compound libraries.[8][9] Its documented use as an intermediate in the synthesis of kinase inhibitors, among other complex molecules, strongly suggests that a primary screening focus should be on targets within this class.[6][7] However, a comprehensive screening strategy should not be limited to this and should explore a wider range of potential biological activities.

Strategic Screening Funnel

A tiered or funnel-based screening approach is recommended to efficiently and cost-effectively evaluate the biological potential of 4-((benzyloxy)methyl)-6-chloropyrimidine and its derivatives. This strategy begins with broad, high-throughput primary assays and progresses to more specific and complex secondary and tertiary assays for hit confirmation and characterization.

Caption: A strategic screening funnel for hit identification and validation.

Primary Screening: Casting a Wide Net

The initial phase of screening aims to identify any potential biological activity of the parent compound or a library of its derivatives.

General Cytotoxicity Screening

Before assessing specific targets, it is crucial to determine the general cytotoxicity of the compound. This provides a baseline for interpreting subsequent assay results and helps to flag compounds with non-specific toxicity.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate human cancer cell lines (e.g., PC3 for prostate, HepG-2 for liver, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of 4-((benzyloxy)methyl)-6-chloropyrimidine in DMSO and add to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

| Parameter | Cell Line 1 (e.g., PC3) | Cell Line 2 (e.g., HepG-2) | Cell Line 3 (e.g., HCT-116) |

| IC50 (µM) | Experimental Value | Experimental Value | Experimental Value |

| Max Inhibition (%) | Experimental Value | Experimental Value | Experimental Value |

Kinase Inhibition Profiling

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a broad kinase panel screen is a high-priority starting point.[6][7] This can be performed through various commercially available services that offer screening against hundreds of kinases.

Workflow: Kinase Panel Screening

Caption: Workflow for primary kinase panel screening.

Interpretation: Hits from this screen (typically defined as >50% inhibition at a single concentration) provide the first indication of potential kinase targets. The kinome-wide selectivity profile can also offer early insights into potential off-target effects.[6][7]

Antimicrobial Activity Screening

The pyrimidine nucleus is also a component of various antibacterial and antifungal agents.[4] Therefore, screening for antimicrobial activity is a worthwhile endeavor.

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

| Microorganism | MIC (µg/mL) |

| S. aureus | Experimental Value |

| E. coli | Experimental Value |

| C. albicans | Experimental Value |

Secondary Screening: Hit Confirmation and Characterization

Once primary hits are identified, the next step is to confirm their activity and begin to characterize their potency and selectivity.

Dose-Response and Potency Determination

For any hits from the primary screens, full dose-response curves must be generated to determine their potency (IC50 or EC50). This involves testing the compound over a wider range of concentrations (typically 8-12 points) in the relevant assay.

Selectivity Profiling

For kinase inhibitors, it is crucial to assess selectivity. If the primary screen identified a hit against a particular kinase family (e.g., tyrosine kinases), a secondary screen against a smaller, more focused panel of related kinases is warranted. This helps to determine if the compound is a broad-spectrum inhibitor or selective for a specific target.[6][7]

Tertiary Screening: Elucidating the Mechanism of Action

Validated hits from secondary screening can be advanced to more complex, cell-based assays to understand their effect on biological pathways.

Cellular Target Engagement

It is essential to confirm that a compound that inhibits an enzyme in a biochemical assay also engages with its target in a cellular context.

Workflow: Cellular Target Engagement Assay (e.g., NanoBRET™)

Caption: Workflow for a cellular target engagement assay.